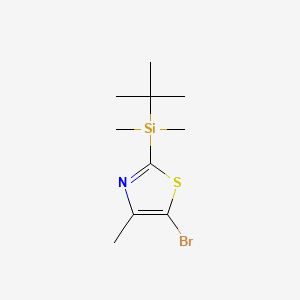

5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

One of the primary applications of 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole is in organic synthesis, where it serves as a precursor or intermediate for various chemical transformations. For example, it's involved in the synthesis of thiocyanates, halogenated derivatives, and nitration reactions, providing access to a range of substituted thiazoles and other heterocyclic compounds (Saldabol, Popelis, & Slavinska, 2002). This demonstrates its utility in constructing complex molecular architectures, essential for developing new materials and active pharmaceutical ingredients.

Antitumor and Antiviral Research

Research on derivatives of 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole has shown promising results in antitumor and antiviral applications. Specific analogs have been evaluated for their antitumor activities against various cancer cell lines, revealing compounds with potent inhibitory effects (Li et al., 2016). Additionally, 1,2,3-Triazole analogs of the compound have been prepared and assessed as inhibitors of HIV-1 replication, demonstrating significant anti-HIV-1 activity, which underscores its potential in designing new antiviral therapies (Alvarez et al., 1994).

Photophysical Properties

The synthesis and study of derivatives of 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole have also extended to the investigation of their photophysical properties. Such studies are crucial for developing novel optical materials, sensors, and organic electronics. For instance, the synthesis of 5-N-Arylamino-4-methylthiazoles from 4-methylthiazole, involving direct C–H arylations, bromination, and Pd-catalyzed Buchwald–Hartwig aminations, has provided insights into the luminescence properties of these compounds, which could be tuned by substituent modifications (Murai et al., 2017).

Propriétés

IUPAC Name |

(5-bromo-4-methyl-1,3-thiazol-2-yl)-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNSSi/c1-7-8(11)13-9(12-7)14(5,6)10(2,3)4/h1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBPKSMLIGSKAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)[Si](C)(C)C(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNSSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676661 |

Source

|

| Record name | 5-Bromo-2-[tert-butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole | |

CAS RN |

1245782-59-5 |

Source

|

| Record name | 5-Bromo-2-[tert-butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B567682.png)

![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)

![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)

![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)